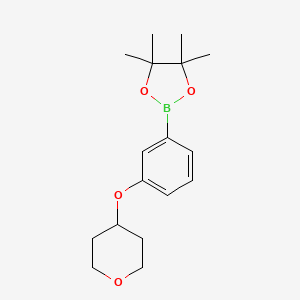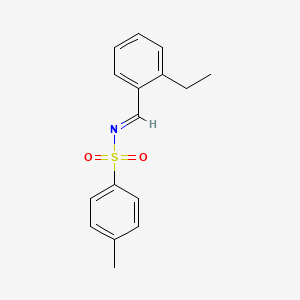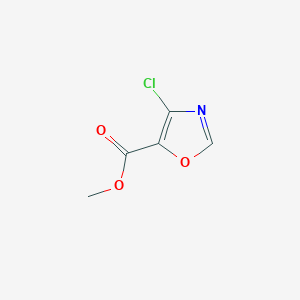
4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms, and a phenyl group substituted with a tetrahydro-2H-pyran-4-yl-oxy group.
Méthodes De Préparation
The synthesis of 4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)-1,3,2-dioxaborolane typically involves the reaction of a phenylboronic acid derivative with a dioxaborolane precursor. One common method includes the use of cyclopropylboronic acid as a starting material . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF), under reflux conditions.
Analyse Des Réactions Chimiques
4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phenol derivatives.
Reduction: It can be reduced to form boronic acids.
Substitution: The boronic ester group can be substituted with other functional groups through reactions with halides or other electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halides for substitution reactions. Major products formed from these reactions include phenol derivatives, boronic acids, and substituted phenyl compounds.
Applications De Recherche Scientifique
4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: This compound can be used as a building block in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: It is used in the production of advanced materials, such as polymers and electronic materials, due to its ability to form stable carbon-boron bonds.
Mécanisme D'action
The mechanism by which 4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)-1,3,2-dioxaborolane exerts its effects involves the formation of carbon-boron bonds. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with a halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond. The molecular targets and pathways involved include the activation of the boronic ester and the halide by the palladium catalyst, followed by the transmetalation and reductive elimination steps.
Comparaison Avec Des Composés Similaires
Similar compounds to 4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)-1,3,2-dioxaborolane include other boronic esters and boronic acids. Some examples are:
Phenylboronic acid: A simpler boronic acid used in similar cross-coupling reactions.
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: A similar compound without the tetrahydro-2H-pyran-4-yl-oxy group.
Cyclopropylboronic acid: Another boronic acid used in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which can impart different reactivity and selectivity in chemical reactions compared to other boronic esters and acids.
Propriétés
Formule moléculaire |
C17H25BO4 |
|---|---|
Poids moléculaire |
304.2 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-[3-(oxan-4-yloxy)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H25BO4/c1-16(2)17(3,4)22-18(21-16)13-6-5-7-15(12-13)20-14-8-10-19-11-9-14/h5-7,12,14H,8-11H2,1-4H3 |
Clé InChI |
RCIZUJYXUAHKNO-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B13650861.png)


![3-Chloro-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B13650879.png)

